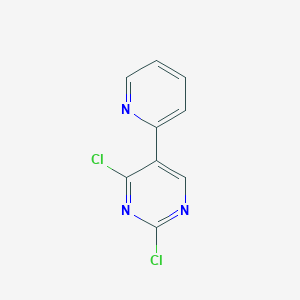
2,4-Dichloro-5-(pyridin-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(pyridin-2-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a pyridin-2-yl group at position 5. It is widely used in various fields due to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with pyridin-2-yl compounds under classical conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The reaction conditions are optimized to achieve efficient coupling of the pyridin-2-yl group to the pyrimidine core, followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions: 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
科学研究应用
2,4-Dichloro-5-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
2,4-Dichloropyrimidine: Lacks the pyridin-2-yl group, making it less versatile in terms of biological activity.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Exhibits dual inhibition of cyclin-dependent kinases 6 and 9, making it a potent anticancer agent.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different core structure, used as a CDK2 inhibitor.
Uniqueness: 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine stands out due to its unique combination of chlorine and pyridin-2-yl substituents, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
属性
分子式 |
C9H5Cl2N3 |
|---|---|
分子量 |
226.06 g/mol |
IUPAC 名称 |
2,4-dichloro-5-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-6(5-13-9(11)14-8)7-3-1-2-4-12-7/h1-5H |
InChI 键 |
UTKSROMSVLCZGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















